
2-Cyclopentyl-1,1,1-trifluoro-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1,1,1-trifluoro-2-propanol is an organic compound that belongs to the class of fluoroalcohols It is characterized by the presence of a cyclopentyl group attached to a trifluoromethylated propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylmagnesium bromide+1,1,1-trifluoroacetone→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Cyclopentyl-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Cyclopentyl-1,1,1-trifluoro-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog without the cyclopentyl group.
1,1,1-Trifluoro-2-butanol: Similar structure with an additional carbon in the backbone.
Cyclopentylmethanol: Lacks the trifluoromethyl group but has a similar cyclopentyl structure.
Uniqueness
2-Cyclopentyl-1,1,1-trifluoro-2-propanol is unique due to the combination of the cyclopentyl group and the trifluoromethylated propanol backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.
属性
分子式 |
C8H13F3O |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c1-7(12,8(9,10)11)6-4-2-3-5-6/h6,12H,2-5H2,1H3 |
InChI 键 |
PHTLESUHKPGVFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCC1)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



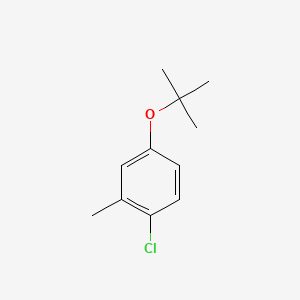
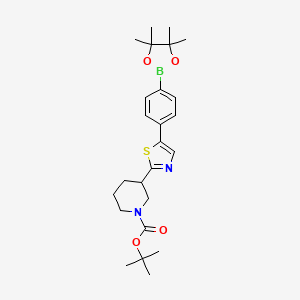

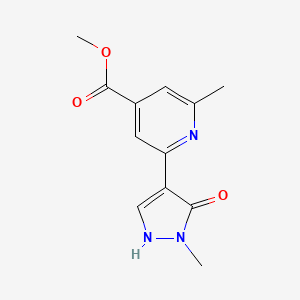
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
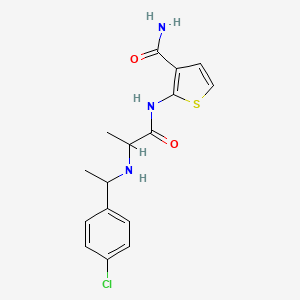
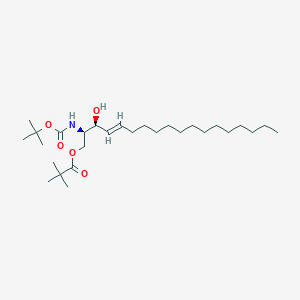
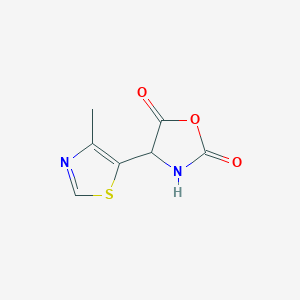
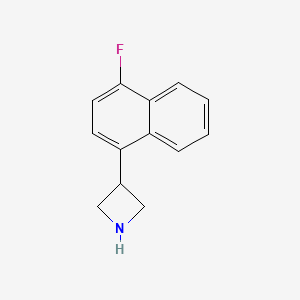
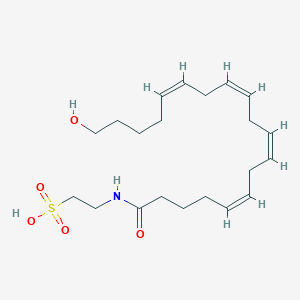

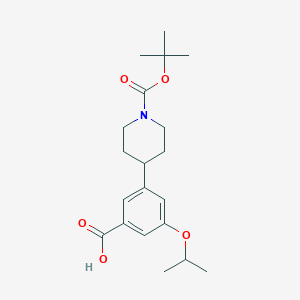
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
